Orthogonal Protection Strategy: Regioselective Disulfide Formation in Multi-Cysteine Peptides
The pMeBzl (4-methylbenzyl) protecting group on Boc-Cysteinol(pMeBzl) demonstrates orthogonal stability and cleavage chemistry relative to other commonly employed cysteine protecting groups. In a study on alpha-conotoxin dimer synthesis containing four disulfide bonds, the combination of pMeBzl with Trt, Acm, and tBu groups enabled regioselective, sequential disulfide bond formation [1]. This orthogonality is essential for achieving the correct native disulfide pairing in complex peptides, whereas non-orthogonal groups lead to statistical scrambling and misfolded products [1].
| Evidence Dimension | Orthogonality and cleavage condition differentiation |
|---|---|
| Target Compound Data | pMeBzl: stable to base and TFA; removed by HF or TFMSA |
| Comparator Or Baseline | Acm: stable to acid and base; removed by I₂, Hg(II), Ag(II). Trt: acid-labile; removed by 1% TFA. tBu: partially stable to TFA/HF; removed by reducing agents/thiols |
| Quantified Difference | Distinct orthogonal cleavage chemistry enabling sequential deprotection without cross-reactivity |
| Conditions | Boc-based SPPS; regioselective disulfide formation in multi-cysteine peptides |
Why This Matters
Procurement of Boc-Cysteinol(pMeBzl) ensures access to a pMeBzl-protected building block with established orthogonal compatibility, a prerequisite for the reliable synthesis of disulfide-rich therapeutic peptides.
- [1] Cuthbertson A, Indrevoll B. Regioselective formation, using orthogonal cysteine protection, of an alpha-conotoxin dimer peptide containing four disulfide bonds. Org Lett. 2003;5(16):2955-2957. doi:10.1021/ol0347743 View Source
